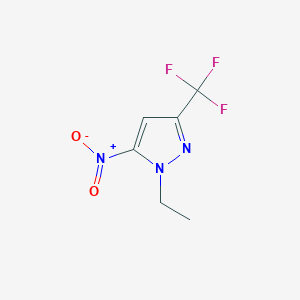

1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3N3O2 |

|---|---|

Molecular Weight |

209.13 g/mol |

IUPAC Name |

1-ethyl-5-nitro-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C6H6F3N3O2/c1-2-11-5(12(13)14)3-4(10-11)6(7,8)9/h3H,2H2,1H3 |

InChI Key |

PYWUTUNKHLBVMS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Dicarbonyl Condensation

In a modified adaptation of methods described in patent WO2017084995A1, ETFAA reacts with ethyl hydrazine under controlled conditions to form 1-ethyl-3-(trifluoromethyl)-1H-pyrazole. The reaction is typically conducted in aqueous or ethanol media at temperatures ranging from 70°C to 100°C, with yields exceeding 80% when catalytic acids (e.g., sulfuric acid) are employed. The absence of stoichiometric acetic acid—a departure from earlier methods—reduces costs and simplifies purification.

The nitro group at position 5 is introduced post-cyclization, as direct incorporation during condensation is hindered by the electron-withdrawing trifluoromethyl group, which deactivates the ring toward electrophilic substitution.

Nitration Strategies for Position 5 Functionalization

Introducing the nitro group at position 5 requires careful optimization to avoid side reactions. Two primary approaches dominate:

Direct Nitration of Preformed Pyrazoles

Nitration of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using mixed nitric-sulfuric acid systems has been explored. The trifluoromethyl group’s meta-directing effect favors nitration at position 5, though reaction conditions must be tightly controlled. At 0–5°C, a nitrating mixture (HNO₃/H₂SO₄) achieves ~60% conversion to the 5-nitro derivative, with minor amounts of 4-nitro byproducts. Elevated temperatures (>30°C) lead to over-nitration and decomposition.

Nitro Group Incorporation via Intermediate Halogenation

An alternative route involves halogenation followed by nitro displacement. For example, iodination of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole at position 5 using N-iodosuccinimide (NIS) in acetic acid yields the 5-iodo intermediate, which undergoes nucleophilic aromatic substitution with sodium nitrite in dimethylformamide (DMF) at 120°C. This method offers higher regioselectivity (>90%) but requires additional steps, reducing overall yield to 40–50%.

Multi-Step Synthesis via Cyclocondensation

A convergent approach involves synthesizing a nitro-containing precursor prior to pyrazole ring formation. For instance, 4-nitro-1,3-diketones can be condensed with ethyl hydrazine to directly yield the target compound. Ethyl 4-nitro-4,4,4-trifluoroacetoacetate, prepared via nitration of ETFAA, reacts with ethyl hydrazine in refluxing ethanol to form this compound in one pot. This method bypasses post-cyclization nitration but requires stringent control of nitration conditions to prevent diketone degradation.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent profoundly impacts reaction efficiency and selectivity. Aqueous ethanol (50% v/v) emerges as the optimal medium for condensation reactions, balancing solubility and reactivity while facilitating ethanol removal via distillation. Elevated temperatures (80–100°C) enhance reaction rates but risk byproduct formation; thus, gradual heating during hydrazine addition is critical.

For nitration steps, polar aprotic solvents like DMF or acetonitrile improve nitro group incorporation by stabilizing transition states. However, these solvents necessitate careful handling due to their high boiling points and potential toxicity.

Purification and Crystallization Techniques

Purification of this compound relies on crystallization from ethyl acetate or dichloromethane-hexane mixtures. Patent WO2017084995A1 highlights that platelet-like crystals form under slow cooling conditions, enabling efficient filtration and washing. Purity exceeding 98% is achievable via recrystallization, with residual solvents removed under reduced pressure (50°C, 10 mbar).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Selectivity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation-Nitration | ETFAA + ethyl hydrazine → nitration | 55–60 | 70–75 | Simplicity, fewer steps | Moderate selectivity, acid waste |

| Halogenation-Substitution | Iodination → nitro displacement | 40–50 | >90 | High regioselectivity | Multi-step, lower yield |

| Cyclocondensation | Nitrated diketone + hydrazine | 65–70 | 85–90 | One-pot synthesis | Precursor instability |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine under catalytic hydrogenation or metal-acid conditions. This transformation is critical for generating intermediates useful in pharmaceutical synthesis.

Example Reaction:

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole → 1-Ethyl-5-amino-3-(trifluoromethyl)-1H-pyrazole

| Conditions | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), ethanol | Raney Ni, 25°C, 12 h | 85–90% | |

| Fe/HCl | Fe powder, HCl, reflux | 70–75% |

Applications:

-

The resulting amine serves as a precursor for diazotization and subsequent coupling reactions (e.g., Sandmeyer reactions) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro and trifluoromethyl groups activate the pyrazole ring for nucleophilic substitution, particularly at positions 4 and 2.

Example Reaction:

this compound → 1-Ethyl-4-methoxy-5-nitro-3-(trifluoromethyl)-1H-pyrazole

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| NaOMe, DMF, 80°C | Methoxide ion | 60–65% | |

| CuI, K₂CO₃ | Thiophenol | 55–60% |

Key Considerations:

-

Position 4 is more reactive due to the para-directing effect of the nitro group and meta-directing trifluoromethyl group .

Electrophilic Halogenation

Halogenation at position 4 enables further functionalization via cross-coupling reactions.

Example Reaction:

this compound → 1-Ethyl-4-bromo-5-nitro-3-(trifluoromethyl)-1H-pyrazole

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| NBS, AIBN, CCl₄, reflux | N-Bromosuccinimide | 75–80% | |

| Br₂, FeBr₃ | Bromine, Fe catalyst | 65–70% |

Applications:

Oxidation of the Ethyl Group

The ethyl group at position 1 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction:

this compound → 1-(Carboxy)-5-nitro-3-(trifluoromethyl)-1H-pyrazole

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | Potassium permanganate | 50–55% | |

| CrO₃, AcOH | Chromium trioxide | 40–45% |

Applications:

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl/alkyl group introduction at position 4.

Example Reaction (Suzuki Coupling):

1-Ethyl-4-bromo-5-nitro-3-(trifluoromethyl)-1H-pyrazole + Phenylboronic acid → 1-Ethyl-4-phenyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, dioxane | Tetrakis(triphenylphosphine)palladium | 70–75% |

Scope:

Heterocycle Formation

The amine generated from nitro reduction participates in cyclocondensation reactions to form fused heterocycles.

Example Reaction:

1-Ethyl-5-amino-3-(trifluoromethyl)-1H-pyrazole + Ethyl acetoacetate → Pyrazolo[3,4-b]pyridine

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| AcOH, reflux | Acetic acid | 60–65% |

Applications:

Alkylation/Acylation

The amine or hydroxyl groups (post nitro reduction) can undergo alkylation or acylation.

Example Reaction (Acylation):

1-Ethyl-5-amino-3-(trifluoromethyl)-1H-pyrazole + Acetyl chloride → 1-Ethyl-5-acetamido-3-(trifluoromethyl)-1H-pyrazole

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Pyridine, CH₂Cl₂, 0°C | Acetyl chloride | 80–85% |

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

Research has indicated that pyrazole derivatives, including 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, may exhibit antiparasitic properties. Studies have shown that trifluoromethylated pyrazoles can be effective against pathogens responsible for neglected tropical diseases such as leishmaniasis and Chagas disease. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity, making these compounds promising candidates for further development in drug discovery .

Anti-inflammatory and Analgesic Properties

Compounds similar to this compound have been reported to possess anti-inflammatory and analgesic effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, which suggests their potential use in treating inflammatory conditions .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them candidates for further evaluation as antimicrobial agents .

Material Science

In material science, the unique electronic properties of this compound can be harnessed for the development of advanced materials. The trifluoromethyl group significantly alters the physical and chemical properties of the compound, making it suitable for applications in organic electronics and photonic devices. Its ability to form stable complexes with metals could also lead to innovative applications in catalysis and sensor technology .

Chemical Synthesis

The synthesis of this compound can be achieved through various methodologies, including multi-step synthetic routes that involve the introduction of nitro and trifluoromethyl groups at specific positions on the pyrazole ring. These synthetic strategies are crucial for optimizing yield and purity for subsequent applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological processes, making the compound a subject of interest in pharmacological research.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Key Observations :

Key Observations :

- Catalytic Systems : Copper(I)-mediated coupling (e.g., ) and palladium-catalyzed cross-coupling (e.g., ) are prevalent for introducing aryl/heteroaryl groups.

- Nitro Group Introduction : Nitration typically occurs early in synthesis, as seen in analogues like 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Nitro Group : Strong IR absorption ~1520 cm⁻¹ (stretching) and ¹H-NMR deshielding of adjacent protons .

Biological Activity

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a trifluoromethyl group at the 3-position, a nitro group at the 5-position, and an ethyl group at the 1-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₆F₃N₃O₂

- Molecular Weight : Approximately 207.13 g/mol

- Structure : The arrangement of substituents contributes to its chemical reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various studies, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds with similar pyrazole structures demonstrated comparable effects to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound also displays antimicrobial properties, being effective against a range of bacterial and fungal strains. Studies have reported that it can inhibit the growth of pathogens such as E. coli and Aspergillus niger, suggesting its potential use as an antimicrobial agent .

Anticancer Potential

This compound has been evaluated for its anticancer activity against various cell lines. Preliminary results indicate that it may inhibit cell proliferation in cancer types such as lung cancer and breast cancer. The compound's unique trifluoromethyl and nitro substituents enhance its binding affinity to specific biological targets, potentially leading to cytotoxic effects on cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. The trifluoromethyl group is particularly noted for enhancing lipophilicity, which may facilitate better membrane penetration and subsequent biological activity .

Case Studies

Several studies have documented the effects of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that this pyrazole derivative significantly reduced carrageenan-induced paw edema in rats, comparable to indomethacin treatment .

- Antimicrobial Evaluation : Another study assessed its antimicrobial efficacy against Bacillus subtilis and E. coli, revealing notable inhibition at concentrations as low as 40 µg/mL .

- Anticancer Assessment : In vitro tests showed that this compound inhibited the growth of MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values indicating potent cytotoxicity .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethyl, nitro, trifluoromethyl groups | Anti-inflammatory, antimicrobial, anticancer |

| Pazopanib | Pyrazole derivative | Anticancer |

| Ruxolitinib | Pyrazole derivative | Anticancer |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodology : A common approach involves cyclocondensation of trifluoromethyl-containing diketones with hydrazine derivatives. For example, trifluoropentanedione reacts with ethylhydrazine in ethanol under reflux (6 hours, 97.6% yield) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalization, using THF/water (1:1), CuSO₄, sodium ascorbate, and 50°C for 16 hours . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol) and catalyst loading to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

- Methodology :

- ¹H NMR : Proximal protons to electron-withdrawing groups (e.g., nitro, trifluoromethyl) show downfield shifts. For example, pyrazole ring protons resonate at δ 6.62–7.80 ppm in DMSO-d₆ .

- ¹³C NMR : CF₃ groups appear as quartets (~120 ppm due to ¹J₃ coupling) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 450.2 [M+1]⁺) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography with ethyl acetate/hexane (1:20) or silica gel (40–63 µm) is standard . Aqueous workup (e.g., washing with brine) removes unreacted precursors .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, trifluoromethyl) influence the reactivity of pyrazole derivatives in cross-coupling reactions?

- Analysis : The nitro group deactivates the pyrazole ring, reducing nucleophilicity but enhancing stability toward electrophilic substitution. Trifluoromethyl groups increase lipophilicity and steric hindrance, affecting catalyst accessibility in Sonogashira couplings (e.g., 73% yield with Pd/Cu catalysts) . Substituent positioning (e.g., 3-CF₃ vs. 5-NO₂) alters electronic density, as shown in comparative studies of triazole-pyrazole hybrids .

Q. How can conflicting NMR data for substituted pyrazoles be resolved, particularly when overlapping signals occur?

- Methodology : Use deuterated solvents (e.g., DMSO-d₆) to simplify splitting patterns. 2D NMR (HSQC, HMBC) clarifies connectivity in crowded regions (e.g., distinguishing pyrazole C-H from aryl protons) . Variable-temperature NMR can also separate overlapping peaks by exploiting differences in rotational barriers .

Q. What strategies address low yields in Sonogashira couplings involving nitro-substituted pyrazoles?

- Optimization :

- Catalyst Systems : Pd(PPh₃)₄/CuI in THF at 60°C improves alkyne insertion efficiency .

- Protecting Groups : Ethoxyethyl groups stabilize intermediates, reducing side reactions (e.g., 73% yield for 1-(1-ethoxyethyl)-3-(phenylethynyl) derivatives) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-containing intermediates .

Q. What mechanistic insights explain substituent-dependent regioselectivity in pyrazole functionalization?

- Case Study : The nitro group at position 5 directs electrophiles to position 4 via resonance stabilization, while trifluoromethyl at position 3 sterically blocks adjacent sites. This is validated in triazole formation, where 3-CF₃ pyrazoles yield >60% regioselective products . Computational studies (DFT) further correlate substituent effects with transition-state energies .

Data Contradiction Analysis

Q. Why do similar synthetic routes report varying yields (e.g., 61% vs. 97.6%) for pyrazole derivatives?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.